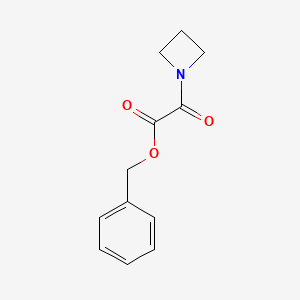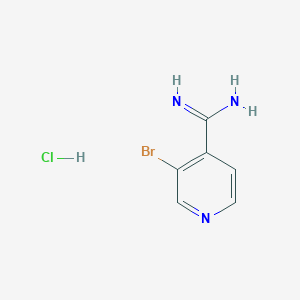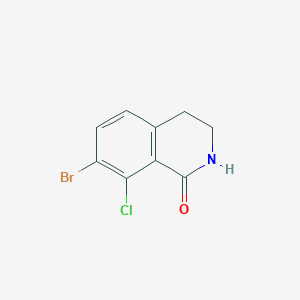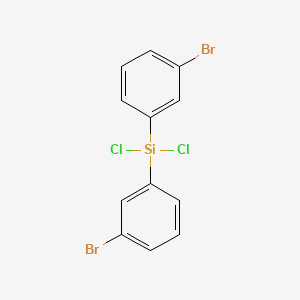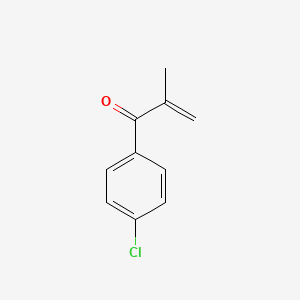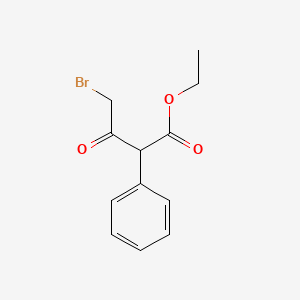
Ethyl 4-bromo-3-oxo-2-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-3-oxo-2-phenylbutanoate is an organic compound with the molecular formula C12H13BrO3. It is a derivative of butanoic acid, featuring a bromine atom, a phenyl group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-3-oxo-2-phenylbutanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-oxo-4-phenylbutanoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-bromo-3-oxo-2-phenylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or primary amines in polar solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of ethyl 4-hydroxy-3-oxo-2-phenylbutanoate or ethyl 4-amino-3-oxo-2-phenylbutanoate.
Reduction: Formation of ethyl 4-bromo-3-hydroxy-2-phenylbutanoate.
Oxidation: Formation of ethyl 4-bromo-3-oxo-2-phenylbenzoate.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-3-oxo-2-phenylbutanoate has several applications in scientific research:
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-bromo-3-oxo-2-phenylbutanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. The bromine atom and carbonyl group play crucial roles in these interactions, facilitating the formation of stable complexes with target molecules .
Comparación Con Compuestos Similares
Ethyl 4-bromo-3-oxo-2-phenylbutanoate can be compared with similar compounds such as:
Ethyl 3-oxo-4-phenylbutanoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Ethyl 2-oxo-4-phenylbutyrate: Features a different position of the carbonyl group, affecting its reactivity and applications.
Ethyl 4-hydroxy-3-oxo-2-phenylbutanoate: Contains a hydroxyl group instead of a bromine atom, leading to different chemical properties and uses.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C12H13BrO3 |
|---|---|
Peso molecular |
285.13 g/mol |
Nombre IUPAC |
ethyl 4-bromo-3-oxo-2-phenylbutanoate |
InChI |
InChI=1S/C12H13BrO3/c1-2-16-12(15)11(10(14)8-13)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 |
Clave InChI |
GAXPURVAVRYCEF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=CC=C1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


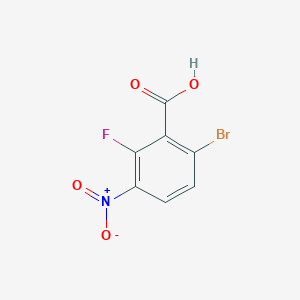
![1-[4-(1-Imidazolyl)phenyl]guanidine](/img/structure/B13695252.png)
![[3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13695258.png)
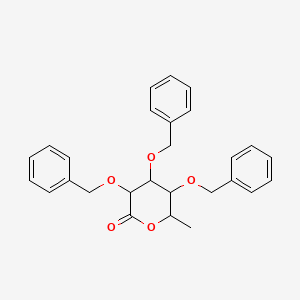
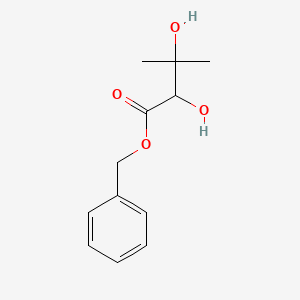


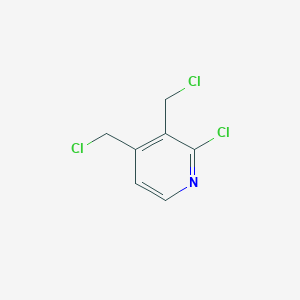
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B13695298.png)
